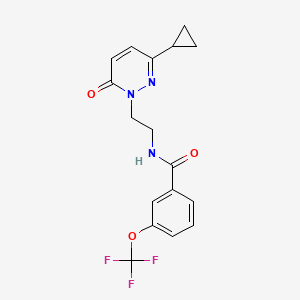

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O3/c18-17(19,20)26-13-3-1-2-12(10-13)16(25)21-8-9-23-15(24)7-6-14(22-23)11-4-5-11/h1-3,6-7,10-11H,4-5,8-9H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGKPJNPNFGVGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is a synthetic compound belonging to the class of pyridazinones, which have gained attention for their potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The compound’s structure can be represented as follows:

- Molecular Formula : C₁₆H₁₈F₃N₃O₂

- Molecular Weight : 363.33 g/mol

The presence of a cyclopropyl group and trifluoromethoxy substituent contributes to its unique pharmacological properties. The pyridazinone core is crucial for its biological activity, influencing interactions with various biological targets.

This compound is believed to exert its biological effects primarily through the modulation of specific enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain proteases or kinases, thereby affecting cell proliferation and survival pathways.

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in the cell cycle, preventing further proliferation of cancerous cells.

Biological Activity and Therapeutic Applications

Research has highlighted several potential therapeutic applications for this compound:

-

Anticancer Activity :

- The compound has demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. In vitro studies show that it inhibits tumor growth by inducing apoptosis and cell cycle arrest.

- In vivo studies have reported promising antitumor activity, suggesting potential for development as an anticancer agent.

- Modulation of Signaling Pathways :

Summary of Biological Activity Findings

| Study Type | Cell Line | Effect Observed | Reference |

|---|---|---|---|

| In Vitro | MCF-7 (Breast Cancer) | Induces apoptosis | |

| In Vitro | A549 (Lung Cancer) | G1 phase cell cycle arrest | |

| In Vivo | Xenograft Models | Significant tumor growth inhibition |

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈F₃N₃O₂ |

| Molecular Weight | 363.33 g/mol |

| Solubility | Soluble in DMSO |

| Stability | Stable under physiological pH |

Case Studies

- Case Study 1 : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent increase in apoptosis markers and a decrease in cell viability.

- Case Study 2 : Another study utilized A549 lung cancer xenograft models to assess the in vivo efficacy of the compound. Treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physical and Spectral Properties

The compound’s closest structural analogs from the evidence include N-(2,4-dichlorophenyl)-2-(3-(trifluoromethoxy)phenylsulfonamido)benzamide (5g1) and N-(3-chloro-4-fluorophenyl)-2-(3-(trifluoromethoxy)phenylsulfonamido)benzamide (5g2) (). These share the trifluoromethoxy-benzamide core but differ in sulfonamide linkages and halogenated aryl substituents. Key comparisons are summarized below:

Key Observations :

- Halogen substituents (Cl, F) in 5g1 and 5g2 enhance molecular weight and polarity, reflected in higher melting points compared to non-halogenated analogs.

Trifluoromethoxy vs. Fluorophenyl Analogues

2-(3-Fluorophenylsulfonamido)-N-(3-(trifluoromethoxy)phenyl)benzamide (5e4) () demonstrates the impact of trifluoromethoxy versus fluorophenyl groups. While 5e4 retains a benzamide-sulfonamide scaffold, its trifluoromethoxy substituent contributes to a higher molecular weight (MS m/z: 453.68) compared to purely fluorinated derivatives. The target compound’s trifluoromethoxy group may similarly enhance lipophilicity and metabolic resistance compared to non-fluorinated analogs .

Heterocyclic and Thioether-Linked Derivatives

highlights benzamide derivatives with thioether linkages and heterocyclic substituents, such as 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide. These compounds exhibit structural diversity through thioether bridges and nitrogen-rich heterocycles (e.g., thiazole, isoxazole), which are absent in the target compound. Such modifications are often employed to improve target binding (e.g., kinase inhibition) or solubility .

Functional Trade-offs :

- Advantages : The cyclopropyl group may enhance conformational rigidity, improving target specificity. The trifluoromethoxy group offers electron-withdrawing effects, stabilizing the benzamide against hydrolysis.

- Limitations : The absence of sulfonamide or thioether groups (as in and compounds) may reduce binding affinity for certain enzyme pockets.

Q & A

Q. What are the critical synthetic steps and optimization strategies for synthesizing N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethoxy)benzamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopropane ring formation, pyridazinone core assembly, and amide coupling. Key steps include:

- Temperature control : Reactions often require precise thermal conditions (e.g., 0–5°C for nitrile intermediates) to avoid side products .

- Solvent selection : Polar aprotic solvents like DMSO or THF are preferred for solubility and reactivity .

- Catalysts : Use of coupling agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate for amide bond formation .

- Purification : High-Performance Liquid Chromatography (HPLC) and preparative TLC are critical for isolating intermediates and final products .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. How do functional groups like the trifluoromethoxy moiety influence the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : The trifluoromethoxy group increases logP, enhancing membrane permeability (measured via shake-flask or chromatographic methods) .

- Metabolic stability : Fluorinated groups resist oxidative degradation, assessed via liver microsomal assays .

- Electron-withdrawing effects : Impact reactivity in nucleophilic aromatic substitution, studied via Hammett σ constants .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., kinase ATP-binding pockets) .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess residence time .

- QSAR models : Correlate substituent effects (e.g., cyclopropyl vs. phenyl) with IC50 values from enzyme inhibition assays .

Q. How can structure-activity relationship (SAR) studies guide the optimization of pyridazinone derivatives for enhanced potency?

- Methodological Answer :

- Substituent variation : Replace cyclopropyl with thiophene or furan to modulate steric/electronic profiles .

- Bioisosteric replacement : Substitute trifluoromethoxy with sulfonamide groups to improve solubility .

- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., pyridazinone carbonyl) via X-ray crystallography .

Q. What experimental approaches address discrepancies in biological activity data across in vitro and in vivo models?

- Methodological Answer :

- ADME profiling : Measure plasma protein binding, CYP450 inhibition, and bioavailability to explain in vitro-in vivo gaps .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites in hepatocyte incubations .

- Dose-response recalibration : Adjust dosing regimens in rodent models based on pharmacokinetic parameters (e.g., t₁/₂, Cmax) .

Q. How can mechanistic studies resolve conflicting data on the compound’s mode of action (e.g., enzyme inhibition vs. receptor modulation)?

- Methodological Answer :

- Kinetic assays : Determine inhibition constants (Ki) via Lineweaver-Burk plots for enzyme targets .

- Radioligand binding : Use ³H-labeled analogs to quantify receptor affinity (Kd) in competitive assays .

- Knockout models : CRISPR/Cas9-edited cell lines validate target specificity (e.g., loss of activity in receptor-null cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.